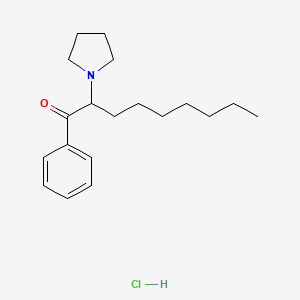
1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone, monohydrochloride is a synthetic compound belonging to the class of cathinones. Cathinones are a group of psychoactive substances structurally related to the naturally occurring stimulant cathinone, found in the khat plant. This compound is known for its stimulant properties and has been studied for its potential effects on the central nervous system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone typically involves the reaction of 1-phenyl-2-bromononane with pyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The final product is often obtained as a monohydrochloride salt to enhance its stability and solubility.
化学反应分析
Types of Reactions
1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and potential as a research tool in neurobiology.
Medicine: Investigated for its stimulant properties and potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
作用机制
The compound exerts its effects primarily through the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced synaptic transmission and increased neuronal activity. The molecular targets include dopamine and norepinephrine transporters, which are inhibited by the compound, leading to increased levels of these neurotransmitters in the synaptic cleft.
相似化合物的比较
1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone is structurally similar to other cathinones such as:
α-Pyrrolidinovalerophenone (α-PVP): Known for its potent stimulant effects.
Methylenedioxypyrovalerone (MDPV): Another potent stimulant with similar effects on the central nervous system.
α-Pyrrolidinobutiophenone (α-PBP): Shares similar stimulant properties but with different pharmacokinetic profiles.
The uniqueness of 1-Phenyl-2-(1-pyrrolidinyl)-1-nonanone lies in its specific structural modifications, which may result in distinct pharmacological effects and metabolic pathways compared to its analogs.
属性
分子式 |
C19H30ClNO |
|---|---|
分子量 |
323.9 g/mol |
IUPAC 名称 |
1-phenyl-2-pyrrolidin-1-ylnonan-1-one;hydrochloride |
InChI |
InChI=1S/C19H29NO.ClH/c1-2-3-4-5-9-14-18(20-15-10-11-16-20)19(21)17-12-7-6-8-13-17;/h6-8,12-13,18H,2-5,9-11,14-16H2,1H3;1H |
InChI 键 |
RDQODDWDBPXQPF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2,4-dimethoxyphenyl)methyl]-5-fluoro-5H-pyrimidin-2-imine](/img/structure/B12359212.png)
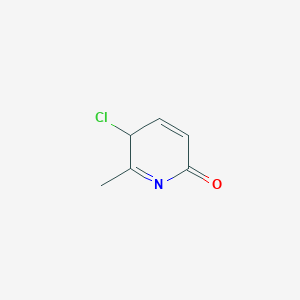
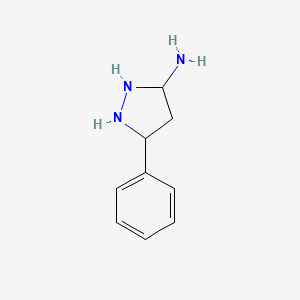
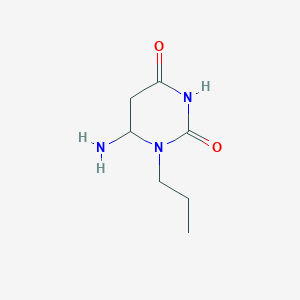
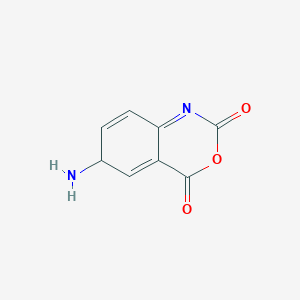
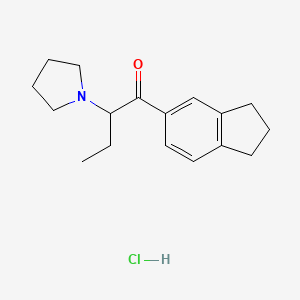
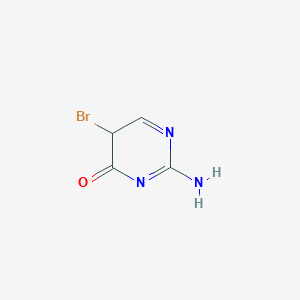

![2-amino-7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12359246.png)
![6-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12359247.png)
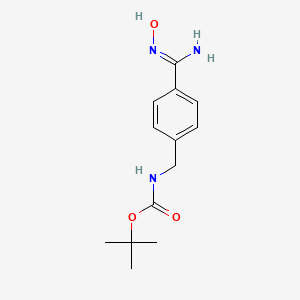
![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-methyl-1-phenylethyl) ester](/img/structure/B12359259.png)
![3-Chlorobenzo[b][1,4]benzodiazepin-6-one](/img/structure/B12359268.png)
